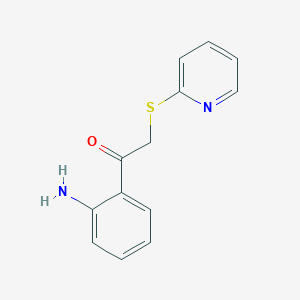
Ethanone, 1-(2-aminophenyl)-2-(pyridin-2-ylsulfanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is an organic compound that features both an aminophenyl group and a pyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE typically involves the reaction of 2-aminophenyl ketone with pyridin-2-ylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the pyridinylsulfanyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-AMINOPHENYL)-2-(PYRIDIN-3-YLSULFANYL)ETHAN-1-ONE: Similar structure but with the pyridinyl group at a different position.
1-(2-AMINOPHENYL)-2-(PYRIDIN-4-YLSULFANYL)ETHAN-1-ONE: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is unique due to the specific positioning of the pyridinylsulfanyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C13H12N2OS/c14-11-6-2-1-5-10(11)12(16)9-17-13-7-3-4-8-15-13/h1-8H,9,14H2 |
InChI Key |
KNIKMLBIKOSVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















